
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide, also known as BMK-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It does so by activating the caspase cascade, a series of proteases that are involved in the regulation of apoptosis. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide has several advantages for lab experiments, including its potent anticancer activity, low toxicity in normal cells, and ability to inhibit cancer stem cells. However, its synthesis method is complex and may require specialized equipment and expertise. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
Direcciones Futuras
There are several future directions for 9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide research, including:
1. Investigating its potential as a combination therapy with other anticancer agents.
2. Exploring its potential as an anti-inflammatory agent in various inflammatory diseases.
3. Studying its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety.
4. Investigating its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
5. Developing more efficient and scalable synthesis methods for this compound.
In conclusion, this compound is a promising synthetic compound with potential applications in cancer research and other diseases. Its potent anticancer activity, low toxicity in normal cells, and ability to inhibit cancer stem cells make it an attractive candidate for further research. However, more studies are needed to determine its efficacy and safety in vivo, as well as to develop more efficient synthesis methods.
Métodos De Síntesis
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide can be synthesized through a multistep process involving the condensation of 2-amino-6-chloropurine with 4-methylphenylboronic acid, followed by the reaction of the resulting compound with 2,3-dihydroxybenzaldehyde. The final step involves the reaction of the resulting compound with ethyl oxalyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis. This compound has also been investigated for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-10-2-4-11(5-3-10)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)12-6-7-13-14(8-12)29-9-28-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPRWJKPDYQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(diethylamino)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2615808.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide](/img/structure/B2615811.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2615814.png)
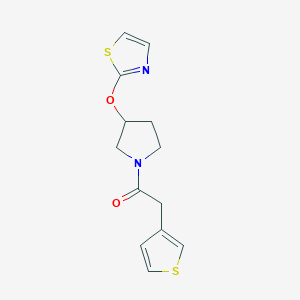
![(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2615817.png)
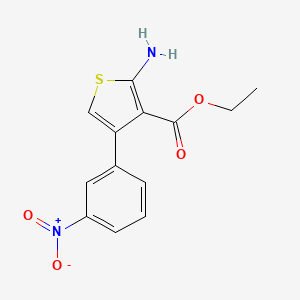
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2615820.png)
![4-methoxy-2,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2615821.png)

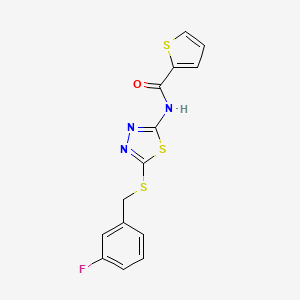
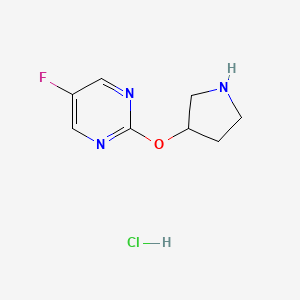
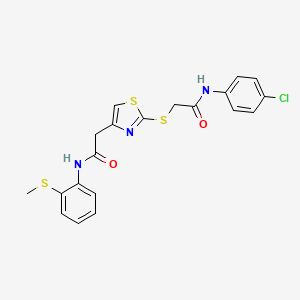
![3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2615831.png)